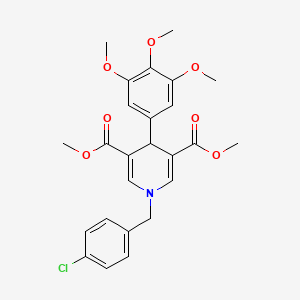
1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide is a complex organic compound that belongs to the quinazoline and quinoline families. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually quinazoline and quinoline derivatives, which undergo various chemical transformations such as alkylation, oxidation, and condensation reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline and quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline and hydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include a variety of substituted quinazoline and quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity and can be studied for its potential effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide would depend on its specific biological activity. Generally, compounds in the quinazoline and quinoline families can interact with various molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate different biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline and quinoline derivatives, such as:
- 4-oxoquinazoline-3-carboxamide
- 2-hydroxyquinoline-3-carboxamide
- 2-ethyl-4-oxoquinoline
Uniqueness
1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H20N4O4 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H20N4O4/c1-3-17-23-15-11-7-5-9-13(15)21(29)26(17)24-20(28)18-19(27)14-10-6-8-12-16(14)25(4-2)22(18)30/h5-12,27H,3-4H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
LJFRLMPOJDPLDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide](/img/structure/B11208586.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11208589.png)
![Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11208595.png)
![N-(2,5-difluorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11208600.png)

![5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11208606.png)
![5-(3,4-Dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208607.png)
![2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208613.png)
![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B11208628.png)
![3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11208633.png)
![3-[2-nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11208653.png)


![methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B11208675.png)
